molecular formula C17H17NO B5695991 (E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one

(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one

Cat. No.: B5695991
M. Wt: 251.32 g/mol
InChI Key: RLOWCVNQLJYDSL-WYMLVPIESA-N
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Description

(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond. This particular compound features an aniline group and a 4-methylphenyl group attached to the but-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one can be achieved through a multi-step process involving the condensation of aniline with 4-methylbenzaldehyde, followed by the addition of a suitable enone precursor. The reaction typically requires a base catalyst such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-anilino-1-phenylbut-2-en-1-one: Similar structure but lacks the 4-methyl group.

    (E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one: Similar structure but has a chlorine atom instead of a methyl group.

    (E)-3-anilino-1-(4-methoxyphenyl)but-2-en-1-one: Similar structure but has a methoxy group instead of a methyl group.

Uniqueness

(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one is unique due to the presence of the 4-methyl group, which can influence its reactivity and biological activity. The methyl group can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-10-15(11-9-13)17(19)12-14(2)18-16-6-4-3-5-7-16/h3-12,18H,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOWCVNQLJYDSL-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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